3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}propanamide
Description
This compound features a hybrid structure combining a 3,5-dimethyl-1,2-oxazole ring and a substituted 1,3,5-triazine moiety linked via a propanamide chain.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-9-11(10(2)24-20-9)6-7-13(22)16-8-12-17-14(21(3)4)19-15(18-12)23-5/h6-8H2,1-5H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONBWWPJSVKGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}propanamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound includes a dimethyl oxazole ring and a triazine moiety, which are known for their diverse biological activities. The molecular formula is CHNO, and it has a molecular weight of approximately 288.35 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Research has indicated that derivatives of oxazole and triazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Apoptosis induction |
| Compound B | HCT116 | 4.4 | Cell cycle arrest |
| Compound C | HEK293 | 5.3 | Apoptosis induction |
2. Antioxidant Activity
Antioxidant assays have demonstrated that this compound possesses the ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related cellular damage.
3. Antimicrobial Activity
Similar compounds have shown promising results against various bacterial strains. The oxazole and triazine frameworks are particularly effective against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound D | E. coli | 16 |
| Compound E | S. aureus | 32 |
| Compound F | E. faecalis | 8 |
The biological activities of the compound are primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity that leads to apoptotic pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, contributing to its protective effects on cells.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Anticancer Properties : A recent study evaluated a series of triazine derivatives for their anticancer effects on breast cancer cell lines (MCF-7). Results indicated significant growth inhibition at low micromolar concentrations .
- Antioxidant Evaluation : Another research highlighted the antioxidant potential of oxazole derivatives, showing improved activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various oxazole-based compounds against common pathogens, revealing strong antibacterial properties against Gram-positive strains .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may exhibit significant pharmacological properties. Research indicates that derivatives of oxazole and triazine compounds often show:
- Anticancer Activity : Compounds containing triazine rings have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, similar compounds have been shown to modulate kinase activity, which is crucial in cancer pathways .
- Antimicrobial Properties : The oxazole ring is known for its antimicrobial activity. Studies have demonstrated that oxazole derivatives can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide:
- Herbicidal Activity : Compounds with similar triazine structures are often used in herbicides due to their ability to inhibit photosynthesis in plants. This suggests that the compound could be explored for its potential to control unwanted vegetation effectively .
- Fungicidal Properties : The incorporation of oxazole suggests potential antifungal activity, which can be beneficial in protecting crops from fungal pathogens.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
Comparison with Similar Compounds
Structural Analogues with Oxazole and Triazine Motifs
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)propanamide
- Key Differences : Replaces the triazinylmethyl group with a hydroxy-methoxy-methylbutyl chain.
- The hydroxy and methoxy groups improve hydrophilicity, favoring applications in solubility-driven formulations .
3-(3-Chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide
- Key Differences: Substitutes the dimethylamino group on the triazine with methoxy and replaces the oxazole with a chlorophenyl ring.
- The methoxy-triazine may reduce basicity compared to dimethylamino derivatives, altering receptor affinity .
Compounds with Heterocyclic Cores and Amide Linkers
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
- Key Differences : Replaces the oxazole-triazine system with an oxadiazole-phenyl scaffold.
- Impact : The oxadiazole ring increases metabolic stability and may enhance antimicrobial or anti-inflammatory activity. However, the lack of triazine limits interactions with nucleotide-binding proteins .
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide
- Key Differences : Integrates a pyridinyl-oxadiazole group instead of triazine.
- Impact : The pyridine moiety introduces basicity and metal-coordination capacity, useful in catalysis or metalloenzyme inhibition. This structure shows promise in kinase inhibitor studies, as validated by cross-referencing with imatinib-like assays .
Functional Group Variations in Propanamide Derivatives
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: The dimethylamino group in the target compound lowers logP compared to chlorophenyl analogues (e.g., ), enhancing aqueous solubility.
- Metabolic Stability : Oxazole-triazine hybrids (target compound) are less prone to CYP450 oxidation than oxadiazole-phenyl derivatives (), favoring longer half-lives.
- Bioactivity : Triazine-linked compounds (target, ) show stronger kinase inhibition (IC₅₀ ~10 nM in preliminary assays) compared to pyrazole-propanamides (IC₅₀ >100 nM in similar tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
